molecular formula C15H11N3O3S2 B2366656 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 942002-51-9

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide

Cat. No. B2366656
CAS RN: 942002-51-9
M. Wt: 345.39
InChI Key: OYBLPJROEHOFSM-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a part of many pharmaceuticals and useful synthetic compounds . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached to it.


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. These properties include molecular weight, melting point, boiling point, solubility, and stability .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific structure and properties. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future research on benzothiazole derivatives is likely to focus on exploring their potential applications in medicine, particularly as anti-tubercular and anti-inflammatory agents . Additionally, research may also focus on improving their synthesis methods and understanding their mechanisms of action.

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBLPJROEHOFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide

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